2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,3-oxazole-4-carboxylic acid
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Overview
Description
The compound with the molecular formula “C©©©OC(=O)N1CC(C1)C=1OC=C(N=1)C(=O)O” is a complex organic molecule This compound features a variety of functional groups, including an ester, an amide, and a heterocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route might involve the following steps:
Formation of the Ester Group: The ester group can be formed by reacting an alcohol with a carboxylic acid or its derivatives (e.g., acid chlorides or anhydrides) in the presence of a catalyst such as sulfuric acid or a base like pyridine.
Formation of the Amide Group: The amide group can be synthesized by reacting an amine with a carboxylic acid derivative, such as an acid chloride, in the presence of a base like triethylamine.
Cyclization to Form the Heterocyclic Ring: The heterocyclic ring can be formed through a cyclization reaction, which may involve heating the intermediate compounds under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ester and amide groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the heterocyclic ring. Halogenation, nitration, and sulfonation are examples of substitution reactions that can be performed using reagents like halogens, nitric acid, and sulfuric acid, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ester group might yield a carboxylic acid, while reduction of the amide group might yield an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and amidases. Its structure allows it to act as a substrate or inhibitor for these enzymes, providing insights into their mechanisms of action.
Medicine
In medicine, the compound may have potential as a pharmaceutical agent. Its functional groups suggest that it could interact with biological targets, such as proteins or nucleic acids, making it a candidate for drug development.
Industry
In industry, the compound can be used in the production of polymers, coatings, and adhesives. Its functional groups allow it to participate in polymerization reactions, leading to materials with desirable properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. For example, as an enzyme inhibitor, it might bind to the active site of an enzyme, preventing the enzyme from catalyzing its reaction. The specific pathways involved would depend on the enzyme and the biological context.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-thiazole-4-carboxylate: This compound has a similar ester and amide functional group but features a thiazole ring instead of the heterocyclic ring in the target compound.
Methyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-thiazole-4-carboxylate: Similar to the first compound but with a methyl ester instead of an ethyl ester.
Uniqueness
The uniqueness of the target compound lies in its specific combination of functional groups and the heterocyclic ring structure. This combination may confer unique chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-12(2,3)19-11(17)14-4-7(5-14)9-13-8(6-18-9)10(15)16/h6-7H,4-5H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTHGWMDNMMGJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC(=CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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